N-butyl-2-chloro-6-methylpyrimidin-4-amine
Overview
Description
N-butyl-2-chloro-6-methylpyrimidin-4-amine is a chemical compound with the molecular formula C9H14ClN3 and a molecular weight of 199.68 g/mol . It is a pyrimidine derivative, characterized by the presence of a butyl group at the nitrogen atom, a chlorine atom at the 2-position, and a methyl group at the 6-position of the pyrimidine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-chloro-6-methylpyrimidin-4-amine typically involves the reaction of 2-chloro-6-methylpyrimidine with butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as solvent recovery, product isolation, and purification to ensure the final product meets the required specifications. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-chloro-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Pyrimidine N-oxides or other oxidized products.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
N-butyl-2-chloro-6-methylpyrimidin-4-amine is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex pyrimidine derivatives.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the development of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of N-butyl-2-chloro-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-methylpyrimidin-4-amine: Lacks the butyl group, which may affect its reactivity and biological activity.
N-butyl-4-aminopyrimidine: Lacks the chlorine and methyl groups, leading to different chemical properties and applications.
2-chloro-4-aminopyrimidine:
Uniqueness
N-butyl-2-chloro-6-methylpyrimidin-4-amine is unique due to the combination of the butyl, chlorine, and methyl groups on the pyrimidine ring. This specific substitution pattern imparts unique chemical properties, making it valuable for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
N-butyl-2-chloro-6-methylpyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3/c1-3-4-5-11-8-6-7(2)12-9(10)13-8/h6H,3-5H2,1-2H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIGZAFWRAKRCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC(=C1)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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